2-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
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Overview
Description
2-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a chemical compound that features a benzamide core substituted with a bromine atom and a thiazole ring The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methyl-4-aminothiazole with an appropriate brominating agent.
Bromination of Benzamide: Benzamide is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated benzamide is then coupled with the thiazole derivative under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in coupling reactions to form more complex structures, particularly in the synthesis of pharmaceuticals and advanced materials.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block in the synthesis of potential drug candidates, particularly those targeting microbial infections or cancer.
Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological targets, such as enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Lacks the thiazole ring, making it less versatile in terms of biological activity.
2-methyl-1,3-thiazole-4-carboxamide:
N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide: Similar structure but without the bromine atom, leading to different chemical properties and reactivity.
Uniqueness
2-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the presence of both the bromine atom and the thiazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry, biological studies, and material science.
Properties
Molecular Formula |
C12H11BrN2OS |
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Molecular Weight |
311.20 g/mol |
IUPAC Name |
2-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C12H11BrN2OS/c1-8-15-9(7-17-8)6-14-12(16)10-4-2-3-5-11(10)13/h2-5,7H,6H2,1H3,(H,14,16) |
InChI Key |
SDLCZUWFIIDQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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